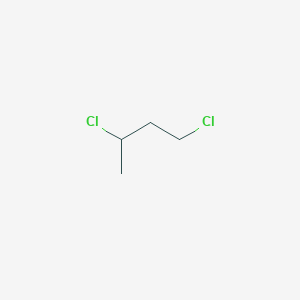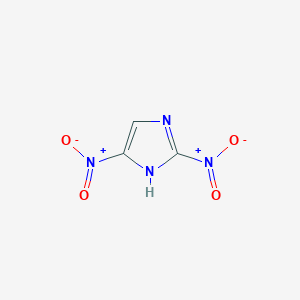
(4-Bromobenzyl)Triphenylphosphonium Bromide
Übersicht
Beschreibung
“(4-Bromobenzyl)Triphenylphosphonium Bromide” is a cream crystalline powder . It is used in the preparation of potential precursors for single isomers of buckybowls and carbon nanotubes .
Molecular Structure Analysis
The molecular formula of “(4-Bromobenzyl)Triphenylphosphonium Bromide” is C25H21Br2P . The InChI Key is FQJYKXVQABPCRA-UHFFFAOYSA-M .Physical And Chemical Properties Analysis
“(4-Bromobenzyl)Triphenylphosphonium Bromide” is a solid at 20°C . It is light sensitive and hygroscopic . Its melting point is 275°C . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen
- (4-Bromobenzyl)Triphenylphosphonium Bromide exhibits phototoxicity when exposed to light. Researchers have explored its potential as a photosensitizer in PDT, a cancer treatment method. By selectively accumulating in tumor cells and generating reactive oxygen species upon light activation, it can lead to tumor cell death while sparing healthy tissue .
- The triphenylphosphonium (TPP) moiety in this compound enables mitochondrial targeting. Researchers have utilized it to deliver therapeutic agents specifically to mitochondria. This targeted approach holds promise for treating mitochondrial dysfunction-related diseases, such as neurodegenerative disorders and cardiovascular conditions .
- Studies have investigated the antimicrobial activity of (4-Bromobenzyl)Triphenylphosphonium Bromide . Its cationic nature allows it to disrupt bacterial cell membranes, making it a potential candidate for antimicrobial coatings, wound dressings, or disinfectants .
- The redox properties of this compound make it suitable for electrochemical sensing applications. Researchers have explored its use as an electrode modifier to enhance the sensitivity and selectivity of sensors for detecting analytes like neurotransmitters, heavy metals, or environmental pollutants .
- The bromobenzyl group in this compound can serve as a functional component in OLEDs. Researchers have investigated its luminescent properties, potentially contributing to the development of efficient organic electronic devices .
- (4-Bromobenzyl)Triphenylphosphonium Bromide has been incorporated into MOFs. These porous materials exhibit tunable properties and find applications in gas storage, catalysis, and drug delivery. The presence of the bromobenzyl group can influence MOF stability and guest molecule interactions .
Photodynamic Therapy (PDT)
Mitochondrial Targeting
Antimicrobial Properties
Electrochemical Sensors
Organic Light-Emitting Diodes (OLEDs)
Metal-Organic Frameworks (MOFs)
These applications highlight the versatility of (4-Bromobenzyl)Triphenylphosphonium Bromide across different scientific domains. Researchers continue to explore its potential in novel areas, making it an intriguing compound for future investigations . If you’d like more detailed information on any specific application, feel free to ask!
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that the compound has a positive charge, with free bromide ions acting as counter anions .
Mode of Action
The compound’s structure, which includes a (4-bromobenzyl)triphenylphosphonium (4BTP) molecule, one bromide ion, and one ethanol molecule , suggests that it may interact with its targets through ionic interactions.
Biochemical Pathways
It’s known that 4-bromobenzyl bromide can be converted to 4-bromobenzoic acid using oxone , indicating that it may participate in oxidation reactions.
Pharmacokinetics
The compound’s solubility in methanol suggests that it may have some degree of bioavailability.
Eigenschaften
IUPAC Name |
(4-bromophenyl)methyl-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrP.BrH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJYKXVQABPCRA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)Br)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Br2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369263 | |
| Record name | (4-Bromobenzyl)Triphenylphosphonium Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromobenzyl)Triphenylphosphonium Bromide | |
CAS RN |
51044-13-4 | |
| Record name | (4-Bromobenzyl)Triphenylphosphonium Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Bromobenzyl)triphenylphosphonium Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of (4-bromobenzyl)triphenylphosphonium bromide ethanol solvate?
A1: (4-Bromobenzyl)triphenylphosphonium bromide ethanol solvate crystallizes in the orthorhombic system, specifically in the space group Pccn (no. 56). The unit cell dimensions are as follows: a = 20.173(5) Å, b = 12.224(3) Å, and c = 18.858(5) Å. The unit cell volume (V) is 4650.2(19) Å3, and it contains four molecules (Z = 4). []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-6-[1-hydroxy-6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid](/img/structure/B52881.png)










